Simotaxel
Overview
Description
Simotaxel is a semi-synthetic, orally bioavailable, third-generation taxane derivative and microtubule-stabilizing agent with potential antineoplastic activity . It was developed through a collaboration between Wyeth (later Pfizer) and Taxolog as a potential treatment for cancer . This compound binds to tubulin, promotes microtubule assembly and stabilization, and prevents microtubule depolymerization, resulting in G2/M arrest, apoptosis, and inhibition of cell proliferation in susceptible tumor cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
Simotaxel is synthesized through a semi-synthetic route, starting from naturally occurring taxanes. The synthesis involves multiple steps, including esterification, acylation, and cyclization reactions. The key intermediates are functionalized to introduce the desired substituents, followed by purification and characterization .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of advanced techniques such as high-performance liquid chromatography (HPLC) for purification and quality control .
Chemical Reactions Analysis
Types of Reactions
Simotaxel undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups on this compound.
Substitution: Substitution reactions can introduce new substituents on the taxane core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often involve reagents like alkyl halides and acyl chlorides.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with distinct chemical and biological properties .
Scientific Research Applications
Simotaxel has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying taxane derivatives and their chemical properties.
Biology: Investigated for its effects on microtubule dynamics and cell division.
Medicine: Explored as a potential anticancer agent, particularly for treating multi-drug resistant tumors.
Industry: Utilized in the development of new pharmaceuticals and therapeutic agents
Mechanism of Action
Simotaxel exerts its effects by binding to tubulin, a protein that is a key component of microtubules. This binding promotes microtubule assembly and stabilization, preventing their depolymerization. As a result, this compound induces G2/M cell cycle arrest, leading to apoptosis and inhibition of cell proliferation in tumor cells. The compound is a poor substrate for P-glycoprotein-related drug resistance mechanisms, making it effective against multi-drug resistant tumors .
Comparison with Similar Compounds
Similar Compounds
Paclitaxel: A first-generation taxane derivative with similar microtubule-stabilizing properties.
Docetaxel: A second-generation taxane derivative with improved efficacy and reduced side effects compared to paclitaxel.
Uniqueness of Simotaxel
This compound is unique due to its third-generation design, which offers enhanced oral bioavailability and potency compared to earlier taxane derivatives. It also overcomes resistance mechanisms that limit the effectiveness of paclitaxel and docetaxel in certain tumor cell types .
Properties
CAS No. |
791635-59-1 |
---|---|
Molecular Formula |
C46H57NO15S |
Molecular Weight |
896.0 g/mol |
IUPAC Name |
[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-acetyloxy-12-(cyclopentanecarbonyloxy)-1,9-dihydroxy-15-[(2R,3R)-2-hydroxy-3-(propan-2-yloxycarbonylamino)-3-thiophen-2-ylpropanoyl]oxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate |
InChI |
InChI=1S/C46H57NO15S/c1-23(2)58-42(55)47-33(29-18-13-19-63-29)34(50)41(54)59-28-21-46(56)38(61-40(53)27-14-9-8-10-15-27)36-44(7,30(49)20-31-45(36,22-57-31)62-25(4)48)37(51)35(32(24(28)3)43(46,5)6)60-39(52)26-16-11-12-17-26/h8-10,13-15,18-19,23,26,28,30-31,33-36,38,49-50,56H,11-12,16-17,20-22H2,1-7H3,(H,47,55)/t28-,30-,31+,33-,34+,35+,36-,38-,44+,45-,46+/m0/s1 |
InChI Key |
SLGIWUWTSWJBQE-VLCCYYTCSA-N |
SMILES |
CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CS5)NC(=O)OC(C)C)O)O)OC(=O)C6=CC=CC=C6)(CO4)OC(=O)C)O)C)OC(=O)C7CCCC7 |
Isomeric SMILES |
CC1=C2[C@H](C(=O)[C@@]3([C@H](C[C@@H]4[C@]([C@H]3[C@@H]([C@@](C2(C)C)(C[C@@H]1OC(=O)[C@@H]([C@H](C5=CC=CS5)NC(=O)OC(C)C)O)O)OC(=O)C6=CC=CC=C6)(CO4)OC(=O)C)O)C)OC(=O)C7CCCC7 |
Canonical SMILES |
CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CS5)NC(=O)OC(C)C)O)O)OC(=O)C6=CC=CC=C6)(CO4)OC(=O)C)O)C)OC(=O)C7CCCC7 |
Appearance |
Solid powder |
Key on ui other cas no. |
791635-59-1 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>5 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
TL909; TL-909; TL 909; MST997; MST-997; MST 997; Simotaxel. |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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